molecular formula C15H23N3O B8429656 4-(2-Diethylcarbamoyl-phenyl)-piperazine

4-(2-Diethylcarbamoyl-phenyl)-piperazine

Cat. No. B8429656
M. Wt: 261.36 g/mol
InChI Key: YKEJOQZTDFRFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Diethylcarbamoyl-phenyl)-piperazine is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Diethylcarbamoyl-phenyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Diethylcarbamoyl-phenyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N,N-diethyl-2-piperazin-1-ylbenzamide

InChI

InChI=1S/C15H23N3O/c1-3-17(4-2)15(19)13-7-5-6-8-14(13)18-11-9-16-10-12-18/h5-8,16H,3-4,9-12H2,1-2H3

InChI Key

YKEJOQZTDFRFKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperazine (489 mg, 4.8 mmol), 2-bromo-N,N-diethyl-benzamide (1 g, 3.95 mmol), Pd2(dba)3 (235 mg, 0.2 mmol), BINAP (442 mg, 0.6 mmol), and cesium carbonate (3 g, 5.53 mmol) were mixed together in toluene (20 mL). The mixture was degassed and heated to 100° C. for about 72 hours. The mixture was diluted with ether (100 mL) and filtered over celite. The filtrate was concentrated and then subjected to chromatography on silica gel to give the title compound (480 mg, 47%) as a brown oil. LRMS (ESI+): 262.2 (M+1)
Quantity
489 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
235 mg
Type
catalyst
Reaction Step One
Yield
47%

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